molecular formula C10H19NO B1489915 1-(azetidin-1-ylmethyl)cyclohexan-1-ol CAS No. 1784304-41-1

1-(azetidin-1-ylmethyl)cyclohexan-1-ol

Cat. No.: B1489915
CAS No.: 1784304-41-1
M. Wt: 169.26 g/mol
InChI Key: HPTVUGPQCAFPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azetidin-1-ylmethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mass Spectra Analysis

Research conducted by Clark and Hill (1976) explored the mass spectra of azetidine derivatives, including 1-cyclohexylazetidin-3-ol. The study focused on understanding the fragmentation pathways initiated by cleavage of the azetidine ring, highlighting the influence of aryl groups on ion stabilization (Clark & Hill, 1976).

Crystal and Molecular Structure

Ramakumar, Venkatesan, and Rao (1977) determined the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, providing insights into the conformation and intermolecular hydrogen bonding patterns that stabilize the structure (Ramakumar et al., 1977).

Synthesis Methodologies

Significant work has been done on synthesizing azetidine derivatives and investigating their potential applications. For example, research on the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate steps showcases the synthetic versatility of azetidine compounds (Mollet, D’hooghe, & de Kimpe, 2011). Another study demonstrated the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents, indicating the potential for pharmaceutical applications (Singh et al., 2012).

Antimicrobial Activity

Azetidine derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting their potential as therapeutic agents. For instance, Ansari and Lal (2009) synthesized novel azetidin-2-ones and assessed their antimicrobial efficacy, contributing to the development of new antibacterial compounds (Ansari & Lal, 2009).

Properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(5-2-1-3-6-10)9-11-7-4-8-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTVUGPQCAFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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